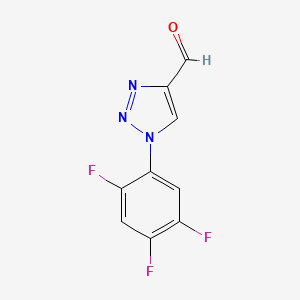
1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
“1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic compound. It likely contains a trifluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with three fluorine atoms attached, and a triazole group, which is a ring of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The trifluorophenyl group would contribute a six-membered carbon ring with three fluorine atoms attached, and the triazole group would contribute a five-membered ring with two carbon and three nitrogen atoms .
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
- A series of 1,2,3-triazolyl pyrazole derivatives, synthesized via a Vilsmeier–Haack reaction approach, demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were identified as good inhibitors of the E. coli MurB enzyme, suggesting their potential as antimicrobial agents (Bhat et al., 2016).
Probe for Biological Systems
- A new fluorescence probe with aggregation-induced emission enhancement and intramolecular charge-transfer characteristics showed high selectivity and sensitivity toward homocysteine in the presence of other amino acids. This probe, designed and synthesized for detecting homocysteine in living cells, highlights the utility of triazole derivatives in biological research (Chu et al., 2019).
α-Glycosidase Inhibition
- Crystal structure analysis of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde and related compounds revealed their significant α-glycosidase inhibition activity. These findings underscore the potential of triazole derivatives as therapeutic agents, especially for diseases where α-glycosidase activity is a concern (Gonzaga et al., 2016).
Antituberculosis Activity
- Synthesis and evaluation of N-substituted-phenyl-1,2,3-triazole derivatives for their in vitro anti-Mycobacterium tuberculosis activity demonstrated promising results, with specific derivatives showing inhibition comparable to current pharmaceuticals. This work emphasizes the role of triazole derivatives in developing new antituberculosis drugs (Costa et al., 2006).
Cancer Research
- The synthesis of 1H-1,2,3-triazole-linked-1H-dibenzo[b,h]xanthenes and their evaluation against the human breast cancer cell line MCF-7 highlighted their potential as inducers of ROS-mediated apoptosis. This study illustrates the application of triazole derivatives in cancer research, particularly in identifying compounds that can selectively induce cell death in cancer cells (Bortolot et al., 2019).
Orientations Futures
While the future directions for “1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” are not clear from the available literature, related compounds are being studied for their potential in treating diseases such as type 2 diabetes . Additionally, the synthesis of related compounds is being optimized for efficiency and environmental impact .
Propriétés
IUPAC Name |
1-(2,4,5-trifluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O/c10-6-1-8(12)9(2-7(6)11)15-3-5(4-16)13-14-15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXFCEIIGFWSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


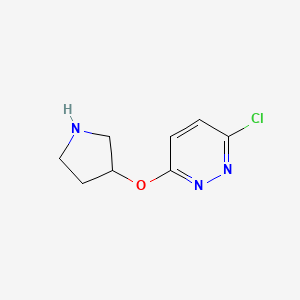
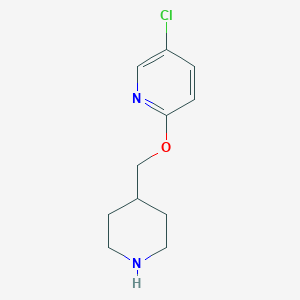

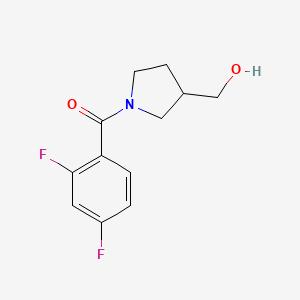
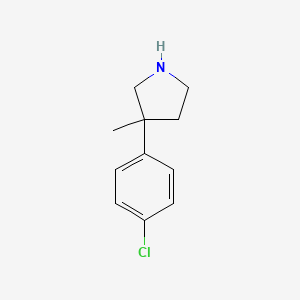
![4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467197.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467199.png)
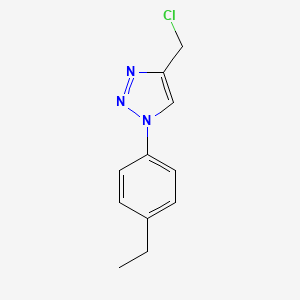
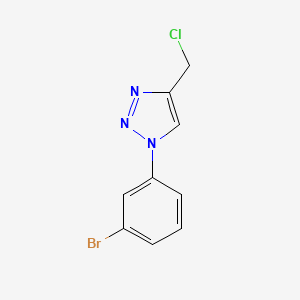
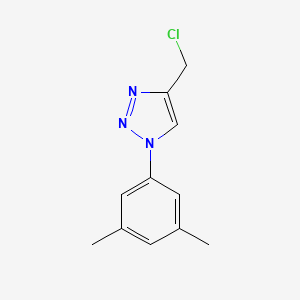

![{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1467208.png)
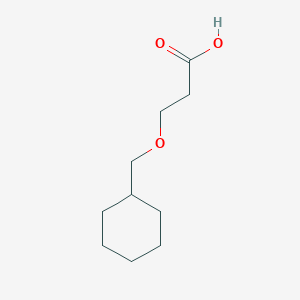
![(3-Methylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467212.png)
